molecular formula C8H16O2S2 B1679237 (R)-dihydrolipoic acid CAS No. 119365-69-4

(R)-dihydrolipoic acid

Cat. No. B1679237
M. Wt: 208.3 g/mol
InChI Key: IZFHEQBZOYJLPK-SSDOTTSWSA-N
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Description

®-dihydrolipoic acid is a potent antioxidant that donates electrons to free radicals, effectively neutralizing them and preventing further damage .


Synthesis Analysis

®-α-Lipoic acid is synthesized in seven steps from the base chemicals methyl acetoacetate or Meldrum’s acid and monomethyl adipate. The key steps are the introduction of the stereogenic center by fermentative or homogeneously catalyzed hydrogenation of 3-oxooctanedioic acid diester to (3S)-3-hydroxyoctanedioic acid diester and its regioselective reduction to (6S)-6,8-dihydroxyoctanoic acid ester. The overall yield of ®-α-lipoic acid, starting from 3-oxooctanedioic acid diester, is 40% .

Scientific Research Applications

Plasma Kinetics and Metabolism

(R)-dihydrolipoic acid, as part of the redox couple with alpha-lipoic acid, demonstrates potent antioxidant activity. A study on the plasma kinetics, metabolism, and urinary excretion after oral administration in healthy volunteers showed that alpha-lipoic acid and its metabolites, through primary metabolic pathways of S-methylation and β-oxidation, do not significantly contribute to urinary excretion, suggesting alternative elimination pathways such as biliary excretion or complete utilization in endogenous metabolism (Teichert, Hermann, Ruus, & Preiss, 2003).

Safety in Pregnancy

Alpha-lipoic acid, and implicitly its reduced form dihydrolipoic acid, has been studied for its safety in pregnant women. An observational study analyzing expectant mothers treated with alpha-lipoic acid showed no adverse effects in mothers or newborns, opening a scenario for its administration during pregnancy (Parente, Colannino, Picconi, & Monastra, 2017).

Safety And Hazards

The safety data sheet for a similar compound, ®-(-)-Mandelic acid, indicates that it causes serious eye damage. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

(6R)-6,8-bis(sulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHEQBZOYJLPK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C[C@H](CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963521
Record name (6R)-6,8-Dimercaptooctanoic acid
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Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-dihydrolipoic acid

CAS RN

119365-69-4, 462-20-4
Record name Dihydrothioctic acid, (R)-
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Record name Dihydrolipoic Acid
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Record name (6R)-6,8-Dimercaptooctanoic acid
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Record name (R)-Dihydrolipoic acid
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Record name DIHYDROTHIOCTIC ACID, (R)-
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Synthesis routes and methods I

Procedure details

6,8-Bismercaptooctancoic acid: α-Lipoic acid (5.15 g, 25.0 mmol) was suspended in 125 mL of water and sodium bicarbonate (2.10 g, 25.0 mmol) added. The mixture was sonicated to generate the sodium salt. The resulting pale yellow solution was cooled in an ice bath and solid sodium borohydride (1.90 g, 50.0 mmol) added with stirring in small portions over 20 min. The solution was stirred at ice bath temperature another 30 min, and then at room temperature for 30 min. The cloudy solution was cooled in an ice bath, and the pH brought to about 1 by the slow addition of 2M hydrochloric acid. A vigorous evolution of hydrogen occurred as the excess sodium borohydride decomposed and an oily liquid separated. As much as possible the following operations were performed under nitrogen. The mixture was extracted with 3×50 mL of chloroform. The combined chloroform extracts were dried over magnesium sulfate, filtered and the solvent evaporated under reduced pressure at room temperature. The oil remaining was further dried under vacuum to remove the last traces of solvent. The 6,8-bismercaptooctanoic acid was isolated as a colorless oil weighing 5.2 g (100% yield). The product was stored at −20° under nitrogen.
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Synthesis routes and methods II

Procedure details

To chemically reduce the disulfide bond of LA-IO to dithiol groups, 0.2 g of solid black lipoic acid was coated iron oxide nanoparticles in 50 mL of water/ethanol mixture (1:1), then the dispersion was ultra-sonicated for 10 min, followed by vigorous stirring for another 20 min in ice bath. 0.2 g of ice cold solution of freshly prepared sodium borohydride was slowly added to it under vigorous stirring conditions. After complete addition of the solution, the stirring was continued for another 2 h. The black materials were then separated by sedimentation using a strong neodymium magnet and washed with DI water to neutrality. The material was then taken in choloroform and dried under vacuum to get the solid black dihydrolipoic acid coated iron oxide nanoparticles (DHLA-IO). They were used for the next step of reaction as synthesized.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
LG Korotchkina, S Sidhu, MS Patel - Free radical research, 2004 - Taylor & Francis
… R-lipoic acid, S-lipoic acid and R-dihydrolipoic acid did not significantly affect activities of PDPs and at the same time inhibited PDKs to different extents (PDK1 . PDK4 , PDK2 . PDK3 for …
Number of citations: 73 www.tandfonline.com
S Löffelhardt, C Bonaventura, M Locher… - Biochemical …, 1995 - Elsevier
… The Michaelis constants for R-dihydrolipoic acid (K, = 1.8 mM) and S-dihydrolipoic acid (K, = 4.3 mM) differ by a factor of two, with the maximum velocity for the R-enantiomer being more …
Number of citations: 58 www.sciencedirect.com
G Bringmann, D Herzberg, G Adam… - … für Naturforschung B, 1999 - degruyter.com
(R )-α-Lipoic acid is synthesized in seven steps from the base chemicals methyl acetoacetate or Meldrum’s acid and monomethyl adipate. The key steps are the introduction of the …
Number of citations: 8 www.degruyter.com
A Bast, GRMM Haenen - Nutraceuticals in health and disease …, 2001 - taylorfrancis.com
… Rdihydrolipoic acid, formed by the preferential reduction of the R-lipoic acid by lipoamide … In other words, indirectly, through R-dihydrolipoic acid, the S-form is also reduced by lipoamide …
Number of citations: 19 www.taylorfrancis.com
P Atukeren, S Aydin, E Uslu, MK Gumustas… - … Medicine and Cellular …, 2010 - hindawi.com
Albumin represents the predominant circulating antioxidant agent in plasma exposed to continuous oxidative stress and a change in serum albumin structure accounts for its antioxidant …
Number of citations: 50 www.hindawi.com
GP Biewenga, GRMM Haenen, BH Groen… - Chirality, 1997 - Wiley Online Library
… Dihydrolipoamide dehydrogenase (LipHD) preferentially reduces R-lipoic acid and in a subsequent reaction, the R-dihydrolipoic acid formed may non-enzymatically reduce S-lipoic acid…
Number of citations: 6 onlinelibrary.wiley.com
PR Watson, JG Stollmaier, DW Christianson - Journal of Biological …, 2023 - ASBMB
The enzyme cofactor (R)-lipoic acid plays a critical role in central carbon metabolism due to its catalytic function in the generation of acetyl-CoA, which links glycolysis with the …
Number of citations: 10 www.jbc.org
RL Lee, RC Rancourt, G del Val… - … of Physiology-Lung …, 2005 - journals.physiology.org
Excessive neutrophil elastase activity within airways of cystic fibrosis (CF) patients results in progressive lung damage. Disruption of disulfide bonds on elastase by reducing agents may …
Number of citations: 19 journals.physiology.org
U Çakatay - Medical hypotheses, 2007 - pubmed.ncbi.nlm.nih.gov
Should it be safer to use a redox couple, both with (R)-alpha-lipoic acid combined with (R)-dihydrolipoic acid for avoiding prooxidant action of alpha-lipoic acid? Should it be safer to use a redox …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
DA Carlson, KL Young, SJ Fischer, H Ulrich - … and health effects. London: Taylor & …, 2007
Number of citations: 8

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